molecular formula C6H4Cl2N2 B11912975 2,4-Dichloro-5-vinylpyrimidine

2,4-Dichloro-5-vinylpyrimidine

Cat. No.: B11912975
M. Wt: 175.01 g/mol
InChI Key: GZHCIFXRWFBZCR-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-vinylpyrimidine is a halogenated pyrimidine derivative characterized by chlorine substituents at the 2- and 4-positions and a vinyl group at the 5-position. Its molecular formula is C₆H₄Cl₂N₂, with a molecular weight of 179.02 g/mol (calculated). The vinyl group introduces π-electron density into the aromatic ring, influencing its reactivity in substitution and cross-coupling reactions. This compound is valuable in pharmaceutical and agrochemical synthesis due to its ability to undergo selective functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-vinylpyrimidine typically involves the chlorination of pyrimidine derivatives. One common method starts with 2,4-dichloro-5-fluoropyrimidine. The fluorine atom is replaced by a vinyl group through a nucleophilic substitution reaction . The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-vinylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various amines in solvents like dimethylformamide or tetrahydrofuran.

    Addition Reactions: Reagents such as lithium diisopropylamide, Grignard reagents, and organolithium compounds.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds derived from 2,4-Dichloro-5-vinylpyrimidine exhibit promising anticancer properties. For instance, derivatives have been synthesized that target specific cancer cell lines, showing significant cytotoxic effects. A study demonstrated that certain pyrimidine derivatives showed activity against breast and lung cancer cells with IC50 values in the low micromolar range .

Antimicrobial Properties

Pyrimidine derivatives, including those based on this compound, have been evaluated for their antimicrobial activity. In one study, several derivatives exhibited strong antibacterial efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL .

Agrochemical Applications

This compound also plays a role in agricultural chemistry. It serves as an intermediate in the synthesis of herbicides and fungicides. The compound's chlorinated structure enhances its effectiveness as a herbicide by improving its stability and bioactivity against target weeds.

Case Study 1: Synthesis of Anticancer Agents

A notable study involved synthesizing a series of pyrimidine-based compounds from this compound. The resulting compounds were tested for their ability to inhibit tumor growth in vitro and in vivo models. Results indicated that certain modifications to the pyrimidine ring significantly enhanced anticancer activity, leading to further development into clinical candidates .

Case Study 2: Development of Antimicrobial Agents

Another research effort focused on creating novel antimicrobial agents using this compound as a starting material. The synthesized compounds were screened against various bacterial strains, revealing several candidates with potent activity comparable to existing antibiotics. This highlights the potential of this compound in addressing antibiotic resistance issues .

Summary Table of Applications

Application AreaDescriptionNotable Findings
Pharmaceuticals Anticancer and antimicrobial agentsEffective against various cancer cell lines and bacteria
Agrochemicals Intermediate for herbicidesEnhanced stability and bioactivity
Synthesis Key precursor for developing novel bioactive compoundsSignificant improvements in biological activity through structural modifications

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-vinylpyrimidine involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with nucleic acids, affecting DNA and RNA synthesis. The vinyl group allows for conjugate addition reactions, which can modify the biological activity of the compound .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Electronic Variations

The reactivity and applications of pyrimidine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Substituent Effects at the 5-Position

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Electronic Effect Applications/Notes
2,4-Dichloro-5-vinylpyrimidine Not Provided C₆H₄Cl₂N₂ 179.02 Vinyl (-CH=CH₂) Electron-donating (π-conjugation) Suzuki coupling, drug intermediates
2,4-Dichloro-5-methylpyrimidine 3934-20-1 C₅H₄Cl₂N₂ 148.98 Methyl (-CH₃) Weak electron-donating (inductive) Agrochemical precursors
2,4-Dichloro-5-fluoropyrimidine 5424-21-5 C₄HCl₂FN₂ 166.97 Fluorine (-F) Strong electron-withdrawing Radiolabeling, PET tracers
2,4-Dichloro-5-nitropyrimidine 49845-33-2 C₄HCl₂N₃O₂ 193.98 Nitro (-NO₂) Strong electron-withdrawing Explosive precursors, dyes
2,4-Dichloro-5-methoxypyrimidine 19646-07-2 C₅H₄Cl₂N₂O 193.00 Methoxy (-OCH₃) Electron-donating (resonance) Antiviral intermediates
2,4-Dichloro-5-(ethoxymethyl)pyrimidine 7627-39-6 C₇H₈Cl₂N₂O 207.06 Ethoxymethyl (-CH₂OCH₂CH₃) Steric bulk, moderate polarity Solubility modifiers

Key Observations :

  • Electron-withdrawing groups (e.g., -F, -NO₂) increase electrophilicity at the 2- and 4-positions, enhancing nucleophilic substitution rates.
  • Electron-donating groups (e.g., -CH₃, -OCH₃) reduce ring electrophilicity, favoring coupling reactions (e.g., Suzuki) over substitutions.
  • Vinyl groups enable cross-coupling reactions (e.g., Heck, Suzuki) for constructing complex heterocycles .

Positional Isomerism and Ring Modifications

Structural isomerism and fused-ring systems further diversify properties:

Table 2: Positional and Ring-Modified Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Feature Key Properties
4-Chloro-5-vinyl-7H-pyrrolo[3,2-d]pyrimidine 2228268-04-8 C₈H₆ClN₃ 179.61 Fused pyrrolo-pyrimidine ring Kinase inhibitors
4,6-Dichloro-5-methoxypyrimidine 5018-38-2 C₅H₄Cl₂N₂O 195.01 Chlorines at 4,6; methoxy at 5 Anticancer agents
2-Chloro-4-(trifluoromethyl)pyrimidine 154934-99-3 C₅H₂ClF₃N₂ 182.53 CF₃ at 4-position High electronegativity, fluorophores

Key Observations :

  • Fused-ring systems (e.g., pyrrolo[3,2-d]pyrimidine) enhance planar rigidity, improving binding to biological targets like kinases .
  • Trifluoromethyl groups introduce strong electron-withdrawing effects and metabolic stability, critical in drug design .

Functional Group Transformations

Derivatives with carboxylate or amino groups expand utility in medicinal chemistry:

Table 3: Functionalized Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Applications
Methyl 2,4-dichloropyrimidine-5-carboxylate 3177-20-6 C₇H₄Cl₂N₂O₂ 219.03 Ester (-COOCH₃) Prodrug synthesis
2,4-Dichloro-6-methylpyrimidin-5-amine 13162-27-1 C₅H₅Cl₂N₃ 178.02 Amino (-NH₂) Hydrogen bonding, nucleobase mimics

Key Observations :

  • Ester groups facilitate prodrug strategies by enabling hydrolytic activation .
  • Amino groups introduce hydrogen-bonding capacity, mimicking natural nucleobases in antiviral agents .

Biological Activity

2,4-Dichloro-5-vinylpyrimidine is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with two chlorine atoms and a vinyl group. Its chemical structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial for its potential use as an anticancer agent.
  • Nucleic Acid Interaction : It may also interact with nucleic acids (DNA and RNA), affecting their synthesis and function. This interaction is particularly relevant in the context of antiviral and anticancer activities.
  • Conjugate Addition Reactions : The presence of the vinyl group allows for conjugate addition reactions, which can modify the compound's biological activity and enhance its therapeutic potential .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The compound's effectiveness against pathogens has been documented in vitro, showcasing its potential as an antimicrobial agent .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving DNA damage and cell cycle arrest. Its ability to inhibit specific kinases involved in cancer progression further enhances its therapeutic profile .

Case Studies

Several case studies have highlighted the biological activities of this compound:

  • Antiviral Activity : A study reported that derivatives of pyrimidine compounds, including this compound, exhibited antiviral properties against RNA viruses such as poliovirus and herpes simplex virus. The mechanism involved the inhibition of viral replication by targeting viral RNA synthesis pathways .
  • Synergistic Effects : In combination therapy studies, this compound demonstrated synergistic effects when used alongside established chemotherapeutic agents. This combination enhanced the overall efficacy against resistant cancer cell lines .

Research Findings

Recent research has focused on optimizing the pharmacological profile of this compound through structural modifications to improve its potency and reduce toxicity. Key findings include:

  • Structure-Activity Relationship (SAR) : Modifications to the vinyl group and chlorine substituents have been explored to enhance biological activity while minimizing adverse effects. For example, certain derivatives showed improved selectivity against cancer cells with reduced cytotoxicity towards normal cells .
  • Pharmacokinetics : Studies indicate that this compound has favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. These characteristics make it a promising candidate for oral drug development .

Data Table: Summary of Biological Activities

Activity Type Effect Mechanism
AntimicrobialInhibition of bacterial growthEnzyme inhibition
AnticancerInduction of apoptosis in cancer cellsDNA damage and cell cycle arrest
AntiviralInhibition of viral replicationInteraction with viral RNA synthesis
Synergistic EffectsEnhanced efficacy with other drugsCombination therapy

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,4-Dichloro-5-vinylpyrimidine with high yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation and vinyl group introduction. For example, chlorination of pyrimidine precursors using POCl₃ or PCl₅ under reflux (70–100°C) in anhydrous conditions is common. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (solvent systems like DMSO:water) ensures high purity . Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid byproducts like over-chlorinated derivatives .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The vinyl proton (δ 5.5–6.5 ppm) shows characteristic coupling patterns (e.g., doublet of doublets). Chlorine substituents deshield adjacent carbons, observable in ¹³C NMR (δ 150–160 ppm for C2 and C4) .
  • IR : Stretching frequencies for C-Cl (650–800 cm⁻¹) and C=C (1620–1680 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the molecular formula (C₆H₃Cl₂N₂), with fragmentation patterns indicating loss of Cl or vinyl groups .

Q. What strategies mitigate instability issues during storage or reactions involving this compound?

  • Methodological Answer : Store under inert atmospheres (argon/nitrogen) at low temperatures (–20°C) to prevent hydrolysis. Use anhydrous solvents (e.g., THF, DCM) during reactions. Stability tests via TLC or HPLC at intervals can monitor degradation (e.g., formation of hydroxylated byproducts) .

Properties

Molecular Formula

C6H4Cl2N2

Molecular Weight

175.01 g/mol

IUPAC Name

2,4-dichloro-5-ethenylpyrimidine

InChI

InChI=1S/C6H4Cl2N2/c1-2-4-3-9-6(8)10-5(4)7/h2-3H,1H2

InChI Key

GZHCIFXRWFBZCR-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CN=C(N=C1Cl)Cl

Origin of Product

United States

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